Sigma-1 Receptor Affinity Comparison: 1-Oxa-8-azaspiro[4.5]decane Derivatives vs. 1,5-Dioxa-9-azaspiro[5.5]undecane Scaffolds
A direct head-to-head comparison of two spirocyclic scaffolds reveals that 1-oxa-8-azaspiro[4.5]decane derivatives achieve a significantly broader range of sigma-1 receptor binding affinities and superior selectivity over sigma-2 receptors compared to the larger 1,5-dioxa-9-azaspiro[5.5]undecane scaffold. The target compound class exhibits Ki(σ1) values spanning two orders of magnitude (0.47–12.1 nM), with the optimal selectivity ratio Ki(σ2)/Ki(σ1) reaching 44-fold [1]. This tunability is a direct consequence of the C4 substitution vector present in 1-oxa-8-azaspiro[4.5]decan-4-ol derivatives, whereas the 1,5-dioxa scaffold demonstrates a narrower and less selective affinity profile under identical assay conditions [1].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) and selectivity ratio (Ki(σ2)/Ki(σ1)) |
|---|---|
| Target Compound Data | Ki(σ1) = 0.47 – 12.1 nM; Selectivity Ki(σ2)/Ki(σ1) = 2 – 44 (for 1-oxa-8-azaspiro[4.5]decane derivatives, n=7 compounds) |
| Comparator Or Baseline | 1,5-Dioxa-9-azaspiro[5.5]undecane derivatives (n=2 compounds reported in same study) exhibit Ki(σ1) values of 2.5–5.8 nM; Selectivity Ki(σ2)/Ki(σ1) = 6–15 |
| Quantified Difference | Target scaffold achieves up to 5.2-fold higher potency (0.47 nM vs. 2.5 nM) and 2.9-fold greater σ1/σ2 selectivity (44 vs. 15) |
| Conditions | In vitro radioligand binding assay using [3H](+)-pentazocine for σ1 and [3H]DTG for σ2 in guinea pig brain membrane preparations |
Why This Matters
Procurement of the 4-ol variant enables access to the full affinity-selectivity landscape of this scaffold, which is not attainable with alternative spirocyclic cores.
- [1] Tian, J.; He, Y.; Deuther-Conrad, W.; Fu, H.; Xie, F.; Zhang, Y.; Wang, T.; Zhang, X.; Zhang, J.; Brust, P.; Huang, Y.; Jia, H. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry 2020, 28, 115560. View Source
